molecular formula C9H16N2O2S B1646569 Ethyl 1-carbamothioylpiperidine-4-carboxylate

Ethyl 1-carbamothioylpiperidine-4-carboxylate

Cat. No. B1646569
M. Wt: 216.3 g/mol
InChI Key: QEEKJMVMSZJXOT-UHFFFAOYSA-N
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Patent
US07368578B2

Procedure details

To a solution (200 mL) of 1,1′-thiocarbonyldiimidazole (15.0 g) in tetrahydrofuran was added ethyl piperidine-4-carboxylate (12.59 g) at room temperature, and the mixture was stirred at room temperature for 3 hrs and then at 55° C. for 1 hr. Tetrahydrofuran (ca. 100 mL) was distilled off under reduced pressure and 2M ammonia methanol solution (150 mL) was added. After stirring the reaction mixture at room temperature for 15 hrs, the mixture was concentrated. The residue was diluted with ethyl acetate and washed successively with water and saturated brine. The organic layer was dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography and eluted with ethyl acetate-hexane (2:1, v/v) to give ethyl 1-(aminocarbonothioyl)piperidine-4-carboxylate as colorless crystals (4.76 g, yield 27%). The crystals were recrystallized from ethyl acetate-hexane. melting point: 97-98° C.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
12.59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1C=CN=C1)([N:3]1[CH:7]=[CH:6]N=[CH:4]1)=[S:2].N1CC[CH:16]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH2:15]C1>O1CCCC1>[NH2:8][C:1]([N:3]1[CH2:4][CH2:15][CH:16]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH2:6][CH2:7]1)=[S:2]

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
12.59 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 55° C. for 1 hr
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
Tetrahydrofuran (ca. 100 mL) was distilled off under reduced pressure and 2M ammonia methanol solution (150 mL)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring the reaction mixture at room temperature for 15 hrs
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluted with ethyl acetate-hexane (2:1

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC(=S)N1CCC(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.76 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.